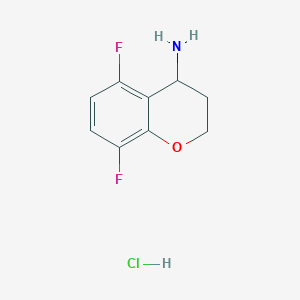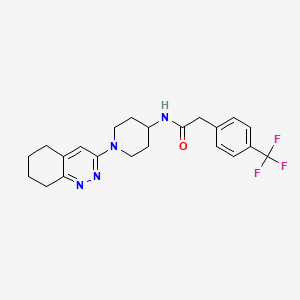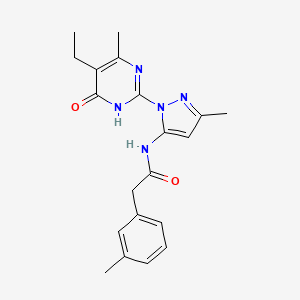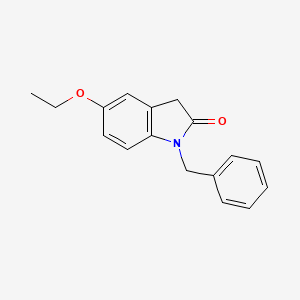
1-bencil-5-etoxi-3H-indol-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethoxyindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The indolin-2-one scaffold is a significant structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethoxyindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholine esterase (AChE) inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, interact with their targets to induce various biological effects . More research is needed to elucidate the exact interaction of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethoxyindolin-2-one typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Alkylation: The indole core is then alkylated with benzyl bromide to introduce the benzyl group at the nitrogen atom.
Industrial Production Methods: Industrial production of 1-Benzyl-5-ethoxyindolin-2-one may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-ethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydroindolin-2-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroindolin-2-ones .
Comparación Con Compuestos Similares
1-Benzyl-3-ethoxyindolin-2-one: Similar structure but with the ethoxy group at the 3-position.
1-Benzyl-5-methoxyindolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group at the 5-position.
Uniqueness: 1-Benzyl-5-ethoxyindolin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the ethoxy group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Propiedades
IUPAC Name |
1-benzyl-5-ethoxy-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-15-8-9-16-14(10-15)11-17(19)18(16)12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBDFKXPPTLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
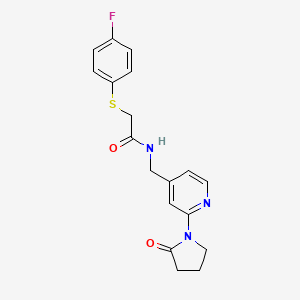
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B2465335.png)
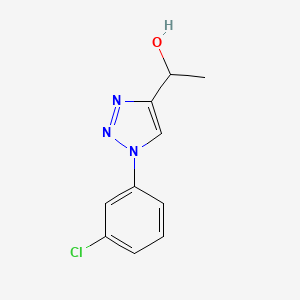
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
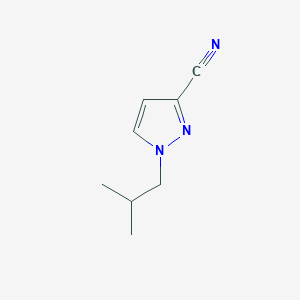
![4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole](/img/structure/B2465341.png)
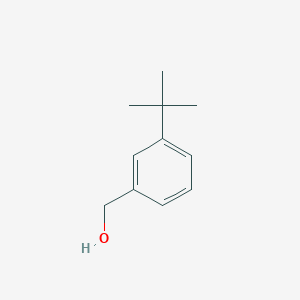

![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2465346.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2465348.png)
